N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS No.: 1179497-25-6
Cat. No.: VC6306084
Molecular Formula: C19H19Cl2FN6O
Molecular Weight: 437.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1179497-25-6 |
---|---|
Molecular Formula | C19H19Cl2FN6O |
Molecular Weight | 437.3 |
IUPAC Name | 2-N-(3-chlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Standard InChI | InChI=1S/C19H18ClFN6O.ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);1H |
Standard InChI Key | ARNIGMQGANYTGR-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)F.Cl |
Introduction
N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. It features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, substituted with chlorinated and fluorinated phenyl groups, along with a morpholine moiety. The hydrochloride form of this compound is particularly notable for its potential applications in pharmaceutical research due to its unique chemical properties and biological activities.
Synthesis
The synthesis of N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step synthetic routes. These routes often include the formation of the triazine ring through cyclization reactions, followed by the introduction of phenyl groups via substitution reactions, and finally, the attachment of the morpholine moiety through nucleophilic substitution.
Biological Activities
Research on triazine derivatives, including N2-(3-chlorophenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride, suggests potential applications in pharmaceuticals. These compounds are known for their antimicrobial and anticancer properties, although specific data on this particular hydrochloride form is limited. The mechanism of action often involves the inhibition of enzymes crucial for microbial growth or interfering with cellular pathways relevant to cancer cell proliferation.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions could use sodium borohydride. Substitution reactions are facilitated by the presence of halogenated phenyl groups and the morpholine moiety.
Comparison with Similar Compounds
Similar compounds, such as N2-(3-chloro-4-fluorophenyl)-N4-(3-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine, differ primarily in their phenyl substitutions, which can affect their reactivity and biological activity. The presence of a morpholine group in these compounds contributes to their unique properties compared to those lacking this moiety .
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